4-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a combination of isoxazole, thiazole, and piperazine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
4-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Mechanism of Action
Target of Action
The primary target of Isoxazol-5-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and conducting cell division.
Mode of Action
Isoxazol-5-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone binds to the colchicine binding site of tubulin . This binding inhibits tubulin polymerization, disrupting the formation of microtubules and thus interfering with cell division .
Biochemical Pathways
The disruption of microtubule formation affects multiple cellular pathways. It primarily impacts cell division, leading to cell cycle arrest and apoptosis . The exact downstream effects can vary depending on the cell type and the specific biochemical environment.
Result of Action
The compound’s action results in the induction of apoptosis in cells . For instance, it has been shown to induce apoptosis in BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by this compound occurs in a concentration-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The thiazole ring can be synthesized through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers . The final step involves coupling the isoxazole and thiazole rings with piperazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Catalyst-free methods are also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Isoxazole Derivatives: Isoxazole-based drugs such as valdecoxib and leflunomide are known for their anti-inflammatory and immunosuppressive properties.
Piperazine Derivatives: Compounds like fluphenazine and trifluoperazine are used as antipsychotic agents.
Uniqueness
4-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of three different heterocyclic rings, which may confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-22-11-3-2-4-13-14(11)18-16(24-13)20-9-7-19(8-10-20)15(21)12-5-6-17-23-12/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAOMJAOOMJQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.